molecular formula C12H15ClO B1589344 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one CAS No. 39489-86-6

1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one

Cat. No. B1589344
CAS No.: 39489-86-6
M. Wt: 210.7 g/mol
InChI Key: OGJSXKLSNLMPCL-UHFFFAOYSA-N
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Patent
US07915264B2

Procedure details

(a′) A 5 L, 4-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, addition funnel, heating mantle and a condenser with nitrogen inlet-outlet, is charged with 100.0 g of sodium t-butoxide and 300 mL of dry toluene. The mixture is stirred at 23-27° C. and added to a solution of 1.48 g of palladium acetate and 125.0 g of 4-bromochlorobenzene in 850 mL of dry toluene. The mixture is heated to a temperature at 95-100° C. using a heating mantle temperature set at about 95-125° C. over a period of 40 minutes. A solution of 98.1 g of pinacolone in 300 mL of toluene is added over a period of 45 minutes to 1 hour while maintaining the internal temperature at 95-100° C. The mixture is stirred for an additional 9 hours, then cooled to an internal temperature at 23-25° C. over a period of 30 minutes. Six hundred (600) g of 15% ammonium chloride solution is added over a period of 10 minutes while maintaining the internal temperature at 20-27° C. The mixture is stirred, the organic layer separated, and washed with 600 mL of saturated sodium chloride solution. The organic layer is charged into a 5 L, 4-necked, round-bottomed flask equipped with a mechanical stirrer, digital thermometer, addition funnel, heating mantle and a condenser with nitrogen inlet-outlet, and a solution of 150.0 g of L-cysteine in 900 mL of water is added. The mixture is heated to an internal temperature at 84-90° C. over a period of 40 minutes to achieve reflux, then stirred for an additional 5 hours. After cooling, the aqueous layer is removed, and the organic layer filtered over a Buchner funnel containing a pad of 20.0 g of Celite. After washing the Celite pad with 200 mL of toluene, and saving the filtrate, to the filtrate is added a solution of 75.0 g of L-cysteine and 2.5 g of sodium thiosulfate pentahydrate in 600 mL of water. The mixture is heated to an internal temperature at 78-82° C. White solids formed gradually. The triphasic mixture is stirred at this temperature for an additional 5 hours, then cooled, and the organic layer is separated. The organic layer is filtered over a pad of 20.0 g of Celite and the pad is washed with 200 mL of toluene. The combined filtrates is washed again with 400 mL of saturated NaCl solution. The organic layer is filtered and concentrated to collect about 800 mL of solvent to afford about 1.0 L of crude 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone in toluene, which is used directly in the next step, theoretical Yield: 137.6 g (Pd 2 ppm).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 600 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 g
Type
reactant
Reaction Step Four
Quantity
850 mL
Type
solvent
Reaction Step Four
Quantity
1.48 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[CH3:15][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18].[Cl-].[NH4+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:15][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:9][CH:10]=1 |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
98.1 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
( 600 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
125 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
850 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.48 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 2) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 23-27° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(a′) A 5 L, 4-necked, round-bottomed flask, equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
digital thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle and a condenser with nitrogen inlet-outlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to a temperature at 95-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 95-100° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to an internal temperature at 23-25° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 20-27° C
STIRRING
Type
STIRRING
Details
The mixture is stirred
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with 600 mL of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
The organic layer is charged into a 5 L
CUSTOM
Type
CUSTOM
Details
4-necked, round-bottomed flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
digital thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle and a condenser with nitrogen inlet-outlet
ADDITION
Type
ADDITION
Details
a solution of 150.0 g of L-cysteine in 900 mL of water is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to an internal temperature at 84-90° C. over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to achieve reflux
STIRRING
Type
STIRRING
Details
stirred for an additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the aqueous layer is removed
FILTRATION
Type
FILTRATION
Details
the organic layer filtered over a Buchner funnel
ADDITION
Type
ADDITION
Details
containing a pad of 20.0 g of Celite
WASH
Type
WASH
Details
After washing the Celite pad with 200 mL of toluene
ADDITION
Type
ADDITION
Details
to the filtrate is added a solution of 75.0 g of L-cysteine and 2.5 g of sodium thiosulfate pentahydrate in 600 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to an internal temperature at 78-82° C
CUSTOM
Type
CUSTOM
Details
White solids formed gradually
STIRRING
Type
STIRRING
Details
The triphasic mixture is stirred at this temperature for an additional 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered over a pad of 20.0 g of Celite
WASH
Type
WASH
Details
the pad is washed with 200 mL of toluene
WASH
Type
WASH
Details
The combined filtrates is washed again with 400 mL of saturated NaCl solution
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to collect about 800 mL of solvent

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 L

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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